molecular formula C11H14BrNO3 B14777708 3-bromo-2,6-dimethoxy-N,N-dimethylbenzamide

3-bromo-2,6-dimethoxy-N,N-dimethylbenzamide

Cat. No.: B14777708
M. Wt: 288.14 g/mol
InChI Key: HLMUDOFLGWGCCC-UHFFFAOYSA-N
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Description

3-Bromo-2,6-dimethoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C11H14BrNO3 It is a derivative of benzamide, characterized by the presence of bromine and methoxy groups on the benzene ring, along with a dimethylamino group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2,6-dimethoxy-N,N-dimethylbenzamide typically involves the bromination of 2,6-dimethoxy-N,N-dimethylbenzamide. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually performed at room temperature or under mild heating conditions to ensure the selective bromination at the desired position on the benzene ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography to obtain the compound in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,6-dimethoxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while the amide group can be reduced to amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of corresponding amines or reduced benzamides.

Scientific Research Applications

3-Bromo-2,6-dimethoxy-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-2,6-dimethoxy-N,N-dimethylbenzamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and methoxy groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N,N-dimethylaniline: Similar structure but lacks the methoxy groups.

    4-Bromo-N-methoxy-3,N-dimethylbenzamide: Similar structure with a different substitution pattern.

    2,6-Dimethoxy-N,N-dimethylbenzamide: Lacks the bromine atom.

Uniqueness

3-Bromo-2,6-dimethoxy-N,N-dimethylbenzamide is unique due to the combination of bromine and methoxy groups on the benzene ring, along with the dimethylamino group on the amide nitrogen. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H14BrNO3

Molecular Weight

288.14 g/mol

IUPAC Name

3-bromo-2,6-dimethoxy-N,N-dimethylbenzamide

InChI

InChI=1S/C11H14BrNO3/c1-13(2)11(14)9-8(15-3)6-5-7(12)10(9)16-4/h5-6H,1-4H3

InChI Key

HLMUDOFLGWGCCC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1OC)Br)OC

Origin of Product

United States

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